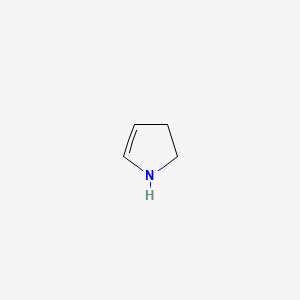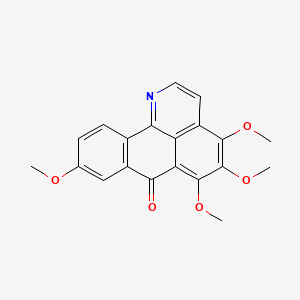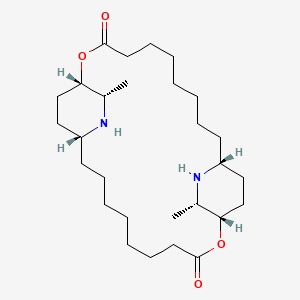![molecular formula C16H15N5 B1223236 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile CAS No. 124570-60-1](/img/structure/B1223236.png)
5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile
Overview
Description
5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile, or 5-PPQ-3-CN, is an organic compound of the piperidinopyrazoloquinazoline family. It is a heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. In particular, it has been studied for its potential to be used as an anticancer agent, and its ability to act as an inhibitor of certain enzymes involved in the metabolism of drugs. In
Scientific Research Applications
Benzodiazepine Binding Activity
Research on tricyclic heterocycles related to the pyrazoloquinazoline structure has demonstrated high affinity for the benzodiazepine receptor. The synthesis of these compounds involves novel synthetic routes, highlighting their potential as benzodiazepine antagonists in rat models. This points towards their application in developing new therapeutics for disorders modulated by the benzodiazepine receptor (Francis et al., 1991).
Cascade Cyclization Reactions
The utility of 3(5)-aminopyrazoles in cascade cyclization reactions with aromatic aldehydes and cyclohexanediones has been explored, leading to the formation of partially hydrogenated pyrazoloquinazolines. These reactions showcase the versatility of pyrazoloquinazoline derivatives in synthesizing complex heterocyclic structures, which could have implications in the synthesis of novel pharmaceuticals (Lipson et al., 2010).
Anticancer Activity
The investigation into new effective drugs with low side effects has led to the synthesis of derivatives based on the pyrazoloquinazoline scaffold. These compounds have shown selective influence on cancer cell lines, including ovarian and lung cancer cells, with lower toxicity compared to traditional chemotherapeutics. This highlights the potential of such scaffolds in anticancer drug development (Pokhodylo et al., 2020).
Biginelli-Type Synthesis
The Biginelli-type reaction involving aminopyrazoles has been studied for the synthesis of dihydropyrazolo[1,5-a]pyrimidines, demonstrating a catalyst-free approach. This research highlights the potential for efficient synthesis of complex heterocycles, which could be applied in various fields of medicinal chemistry (Kolosov et al., 2016).
Fluorescent Probes for DNA Detection
The synthesis and characterization of novel benzimidazoquinolines substituted with piperidine and other nuclei, under microwave heating, have been explored for potential applications as DNA-specific fluorescent probes. This research offers a pathway to developing new tools for biological research and diagnostics (Perin et al., 2011).
Mechanism of Action
Target of Action
The primary targets of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile are three mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .
Mode of Action
this compound interacts with its targets (ERK2, p38α, and JNK3) by binding to them . The binding is predicted to be highly complementary to JNK3 . This interaction inhibits the activity of these kinases, thereby modulating the cellular signaling pathways they regulate .
Biochemical Pathways
The inhibition of MAPKs by this compound affects several biochemical pathways. For instance, it can inhibit the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells . NF-κB is a key transcription factor that regulates genes responsible for both the innate and adaptive immune response .
Result of Action
The result of the action of this compound is the modulation of inflammatory responses. By inhibiting MAPKs and the subsequent NF-κB transcriptional activity, this compound can potentially control chronic inflammation, which contributes to a number of diseases .
Biochemical Analysis
Biochemical Properties
5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile plays a crucial role in biochemical reactions, particularly in the modulation of inflammatory responses. It has been identified as an inhibitor of lipopolysaccharide-induced nuclear factor kappa B transcriptional activity in human THP-1Blue monocytic cells . This inhibition is mediated through its interaction with mitogen-activated protein kinases, including extracellular signal-regulated kinase 2, p38 alpha, and c-Jun N-terminal kinase 3 . These interactions are characterized by the binding of this compound to the active sites of these kinases, thereby preventing their activation and subsequent signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In human monocytic cells, this compound has been shown to significantly reduce the transcriptional activity of nuclear factor kappa B, a key regulator of inflammatory responses . This reduction leads to decreased expression of pro-inflammatory cytokines and chemokines, thereby mitigating inflammation. Additionally, this compound influences cell signaling pathways by inhibiting the activation of mitogen-activated protein kinases, which play pivotal roles in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with mitogen-activated protein kinases. Molecular modeling studies have demonstrated that this compound effectively binds to the active sites of extracellular signal-regulated kinase 2, p38 alpha, and c-Jun N-terminal kinase 3, with the highest complementarity to c-Jun N-terminal kinase 3 . The binding of this compound to these kinases inhibits their phosphorylation and activation, thereby blocking downstream signaling pathways that lead to inflammation and other cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of inflammatory responses, with no significant adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In an in vivo carrageenan-induced paw edema model, a dosage of 10 milligrams per kilogram of this compound reduced edema by 39 percent without exhibiting gastric ulcerogenic effects . Higher doses have been associated with increased anti-inflammatory activity, but also with potential toxic effects, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with mitogen-activated protein kinases. These interactions influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in inflammatory responses . The compound’s effects on metabolic pathways are crucial for its anti-inflammatory properties and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The distribution of this compound within cells is essential for its efficacy in modulating inflammatory responses .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with mitogen-activated protein kinases and other signaling molecules . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its intended sites of action . The activity and function of this compound are closely linked to its subcellular localization, which is critical for its role in modulating cellular responses .
Properties
IUPAC Name |
5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c17-10-12-11-18-21-14-7-3-2-6-13(14)16(19-15(12)21)20-8-4-1-5-9-20/h2-3,6-7,11H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAOILGQGKKKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=NN3C4=CC=CC=C42)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1223153.png)
![2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)acetamide](/img/structure/B1223155.png)
![5-[[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]thio]methyl]-2-phenylthiazole](/img/structure/B1223156.png)








![Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate](/img/structure/B1223173.png)


